molecular formula C21H22N2O4 B250591 N,N'-bis(4-acetylphenyl)pentanediamide

N,N'-bis(4-acetylphenyl)pentanediamide

Cat. No.: B250591
M. Wt: 366.4 g/mol
InChI Key: YTMVPNABAJKMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(4-acetylphenyl)pentanediamide is a diamide compound characterized by a pentanediamide backbone (-NH-C(O)-(CH₂)₃-C(O)-NH-) flanked by 4-acetylphenyl groups. This compound belongs to a broader class of bisaryldiamides studied for applications ranging from antimicrobial agents to cytotoxic therapeutics .

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

N,N//'-bis(4-acetylphenyl)pentanediamide

InChI

InChI=1S/C21H22N2O4/c1-14(24)16-6-10-18(11-7-16)22-20(26)4-3-5-21(27)23-19-12-8-17(9-13-19)15(2)25/h6-13H,3-5H2,1-2H3,(H,22,26)(H,23,27)

InChI Key

YTMVPNABAJKMFJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C(=O)C

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Diamides

Chain Length Variations

The pentanediamide backbone distinguishes N,N'-bis(4-acetylphenyl)pentanediamide from shorter-chain analogs:

  • Butanediamides (4 carbons): Intermediate flexibility between ethanediamides and pentanediamides; substituent effects dominate activity .
  • Hexanediamides (6 carbons): Longer chains may enhance lipophilicity but reduce crystallinity compared to pentanediamides .

Substituent Effects on Phenyl Rings

Substituent identity critically impacts physicochemical and biological properties:

Compound Substituent Key Properties
This compound 4-acetylphenyl Polar acetyl groups enhance solubility; potential H-bonding
N,N'-bis(4-cyanophenyl)pentanediamide 4-cyanophenyl Electron-withdrawing cyano groups increase thermal stability (m.p. 238–239°C)
N,N'-bis(4-bromophenyl)pentanediamide 4-bromophenyl Bulky bromine atoms may sterically hinder interactions; low cytotoxicity
N,N'-bis(4-nitrophenyl)pentanediamide 4-nitrophenyl Strongly electron-withdrawing nitro groups correlate with high cytotoxicity
N,N'-bis(4-methylphenyl)pentanediamide 4-methylphenyl Methyl groups increase hydrophobicity; high thermal stability (m.p. >300°C)

Physicochemical Properties

  • Melting Points: Acetyl-substituted analogs are inferred to have high melting points (>250°C) based on structurally similar compounds (e.g., N,N'-bis(4-cyanophenyl)pentanediamide at 238–239°C) .
  • Solubility : Acetyl groups improve aqueous solubility compared to hydrophobic substituents (e.g., methyl or bromo) but reduce lipid membrane permeability .
  • Crystallinity : Pentanediamides generally exhibit higher crystallinity than hexanediamides due to optimal chain length for packing .

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